molecular formula C15H13BrO4 B8251870 (4-Acetyloxy-3-bromo-2-methylnaphthalen-1-yl) acetate

(4-Acetyloxy-3-bromo-2-methylnaphthalen-1-yl) acetate

Cat. No.: B8251870
M. Wt: 337.16 g/mol
InChI Key: ICSCSHVEEMIZIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Acetyloxy-3-bromo-2-methylnaphthalen-1-yl) acetate is an organic compound with a complex structure that includes acetyloxy, bromo, and methylnaphthalene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Acetyloxy-3-bromo-2-methylnaphthalen-1-yl) acetate typically involves multiple steps, starting with the bromination of 2-methylnaphthalene. The brominated product is then subjected to acetylation reactions to introduce the acetyloxy groups. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and acetylation processes, utilizing continuous flow reactors to enhance efficiency and scalability. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(4-Acetyloxy-3-bromo-2-methylnaphthalen-1-yl) acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove certain functional groups or alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like sodium hydroxide. The reaction conditions typically involve controlled temperatures and pressures to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Chemistry

In chemistry, (4-Acetyloxy-3-bromo-2-methylnaphthalen-1-yl) acetate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used to study the effects of brominated and acetylated naphthalene derivatives on biological systems. Its interactions with enzymes and cellular components can provide insights into biochemical processes.

Medicine

In medicine, derivatives of this compound could be investigated for their potential therapeutic properties. The presence of bromine and acetyl groups may influence the compound’s bioactivity and pharmacokinetics.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (4-Acetyloxy-3-bromo-2-methylnaphthalen-1-yl) acetate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and acetyloxy groups can participate in binding interactions, influencing the compound’s activity and specificity. The pathways involved may include signal transduction, metabolic processes, and cellular regulation.

Comparison with Similar Compounds

Similar Compounds

  • (4-Acetyloxy-3-chloro-2-methylnaphthalen-1-yl) acetate
  • (4-Acetyloxy-3-fluoro-2-methylnaphthalen-1-yl) acetate
  • (4-Acetyloxy-3-iodo-2-methylnaphthalen-1-yl) acetate

Uniqueness

Compared to similar compounds, (4-Acetyloxy-3-bromo-2-methylnaphthalen-1-yl) acetate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions.

Properties

IUPAC Name

(4-acetyloxy-3-bromo-2-methylnaphthalen-1-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO4/c1-8-13(16)15(20-10(3)18)12-7-5-4-6-11(12)14(8)19-9(2)17/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSCSHVEEMIZIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1Br)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.